![molecular formula C12H17F2NO4 B2684621 (3s,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 1980007-35-9](/img/structure/B2684621.png)
(3s,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3s,6s)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C12H17F2NO4 and its molecular weight is 277.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3S,6S)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. Its unique spirocyclic structure, combined with fluorinated and carboxylic acid functionalities, positions it as a candidate for various pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties, synthesis pathways, and potential applications in drug design.
- Molecular Formula : C₁₂H₁₇F₂NO₄
- Molecular Weight : 277.26 g/mol
- CAS Number : 1980007-35-9
- IUPAC Name : this compound
Antibacterial Properties
Research indicates that derivatives of this compound exhibit significant antibacterial activity. A study by Odagiri et al. (2013) demonstrated that related compounds showed potent effects against multidrug-resistant strains of respiratory pathogens. This suggests that the spirocyclic structure may enhance the bioactivity of the derivatives in targeting bacterial infections effectively.
The mechanism behind the antibacterial activity of this compound is hypothesized to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. The presence of fluorine atoms may also contribute to increased lipophilicity, enhancing membrane permeability and facilitating cellular uptake.
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Structure : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Tert-butoxy Group : This step often utilizes tert-butyl chloroformate in the presence of a base to form the carbamate.
- Fluorination : The introduction of fluorine atoms can be performed using selective fluorination agents to ensure that the difluoromethyl group is correctly positioned.
Case Studies and Research Findings
Study | Findings |
---|---|
Odagiri et al. (2013) | Identified potent antibacterial activity against respiratory pathogens; suggested potential for drug development in treating resistant infections. |
Meyers et al. (2009) | Demonstrated efficient synthesis routes for related spirocyclic compounds, highlighting their utility as building blocks in medicinal chemistry. |
Radchenko et al. (2010) | Explored analogs derived from similar spirocyclic frameworks, indicating their relevance in synthesizing neuroactive compounds. |
科学研究应用
Scientific Research Applications
- Drug Development :
- Synthetic Chemistry :
- Chiral Synthesis :
Case Study 1: Synthesis of Antiviral Agents
A study highlighted the synthesis of (3S,6S)-5-[(Tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid as a pivotal step in producing ledipasvir. The research outlined the catalytic processes and reaction conditions that optimized yield and purity, emphasizing the compound's role in developing effective antiviral therapies .
Case Study 2: Enantioselective Synthesis
Research published in Molecules detailed an enantioselective approach to synthesize 4-substituted proline scaffolds using this compound as a starting material. This study demonstrated how modifications to the compound could lead to significant improvements in selectivity and efficiency during synthesis .
属性
IUPAC Name |
(3S,6S)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)/t7-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXSWURHJYLTIL-CPCISQLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(C[C@H]1C(=O)O)CC2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。